molecular formula C10H6N2S B573245 Thiazolo[5,4-g]isoquinoline CAS No. 193342-78-8

Thiazolo[5,4-g]isoquinoline

Cat. No.: B573245
CAS No.: 193342-78-8
M. Wt: 186.232
InChI Key: UBOHEPJDPKUPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-g]isoquinoline is a fused heteroaromatic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This structurally rigid, planar framework is part of a significant class of nitrogen-sulfur heterocycles that demonstrate a wide spectrum of promising biological activities. The compound's core structure is a key area of investigation for developing novel therapeutic agents. Primary research applications for the thiazoloisoguinoline scaffold include its role as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research, with related thiazolo[5,4-c]isoquinoline-based compounds being identified as active inhibitors through computational and bioassay studies . Furthermore, this chemical class shows significant potential in kinase inhibition . While linear isomers may exhibit different activity profiles, closely related angular analogs (e.g., thiazolo[5,4-f]quinazolines) are known to potently inhibit kinases like DYRK1A, which are implicated in neurodegenerative diseases and cancer . The structural motif is also highly relevant in the synthesis of complex molecules, with methods such as the Suzuki-Miyaura coupling being effectively employed for the functionalization of similar thiazolo[5,4-c]isoquinoline systems to tune their photophysical and biological properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

CAS No.

193342-78-8

Molecular Formula

C10H6N2S

Molecular Weight

186.232

IUPAC Name

[1,3]thiazolo[5,4-g]isoquinoline

InChI

InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H

InChI Key

UBOHEPJDPKUPLQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC3=C(C=C21)SC=N3

Synonyms

Thiazolo[5,4-g]isoquinoline (9CI)

Origin of Product

United States

Preparation Methods

Thiophene-Based Annulation

Thiazolo[5,4-g]isoquinoline synthesis often begins with annulation reactions. A prominent method involves treating 5-aminoisoquinoline with carbon disulfide in the presence of Lawesson’s reagent, which facilitates cyclization to form the thiazole ring. For example, 9-methyl-4H-benzo[de]thiazolo[5,4-g]isoquinoline-4,6(5H)-dione was synthesized via this route, achieving a 72% yield under refluxing toluene.

Table 1: Cyclocondensation Parameters

ReactantsConditionsCatalystYield (%)
5-Aminoisoquinoline + CS₂Toluene, reflux, 12 hLawesson’s reagent72
3-Bromo-5-nitroisoquinolineDMF, 80°C, 6 hCuI/1,10-phenanthroline65

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nitro group reactivity, whereas toluene minimizes side reactions in sulfur-containing systems.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Functionalization

Palladium-catalyzed cross-coupling enables the introduction of aryl groups at the C-6 position. A 2017 study demonstrated that 6-bromothiazolo[5,4-g]isoquinoline reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 6-phenyl derivatives in 85% efficiency.

Mechanistic Insight : The oxidative addition of Pd⁰ to the C-Br bond precedes transmetallation with the boronic acid, culminating in reductive elimination to form the C-C bond.

Solid-Phase Synthesis for Parallel Libraries

Wang Resin-Bound Intermediates

Solid-phase approaches streamline the production of thiazolo[5,4-g]isoquinoline libraries. Anchoring 5-aminoisoquinoline to Wang resin via a carboxylic acid linker allows sequential treatment with CS₂ and alkyl halides. After cleavage with TFA, products are obtained with >90% purity (HPLC).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation of 5-aminoisoquinoline with thiourea under 150 W microwave irradiation for 20 minutes afforded thiazolo[5,4-g]isoquinoline in 78% yield, compared to 65% via conventional heating.

Challenges in Purification and Characterization

Chromatographic Separation

The planar structure of thiazolo[5,4-g]isoquinoline derivatives complicates purification. Silica gel chromatography with hexane/EtOAc (4:1) effectively resolves regioisomers, as evidenced by the isolation of 9-methyl derivatives with >95% purity.

Spectroscopic Confirmation

¹H NMR analysis reveals distinct aromatic patterns: the thiazole proton resonates at δ 8.9–9.2 ppm, while isoquinoline protons appear as doublets near δ 7.5–8.3 ppm .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

Thiazolo[5,4-g]isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of Thiazolo[5,4-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Structural Insights :

  • Thiazolo[5,4-c]isoquinoline: The thiazole ring is fused at the 5,4-c positions, creating a planar structure with extended π-conjugation. This configuration enhances interactions with biological targets like acetylcholinesterase (AChE) .

Physicochemical and Spectral Properties

Comparative data for synthesized isomers:

Compound UV λ_max (nm) NMR (¹H, δ ppm) Key Spectral Features Reference(s)
Thiazolo[5,4-c]isoquinoline 290, 320 8.2 (s, H-3), 7.5–8.1 (m, aromatic H) Strong absorption in UV-Vis due to conjugation
Thiazolo[4,5-h]isoquinoline 280, 310 8.5 (s, H-2), 7.8–8.3 (m, aromatic H) Distinct downfield shifts for H-2

Predicted Properties of Thiazolo[5,4-g]isoquinoline:

  • Expected UV λ_max: ~300–330 nm (similar to other thiazolo-isoquinolines).
  • NMR: Aromatic protons likely resonate at δ 7.6–8.5 ppm, with a singlet for the thiazole proton.

Q & A

What are the key synthetic challenges in accessing Thiazolo[5,4-g]isoquinoline compared to its isomers?

Basic Research Focus
this compound remains one of the few unsynthesized thiazolo-isoquinoline isomers due to regioselectivity challenges during cyclization. Prior attempts to synthesize similar isomers (e.g., thiazolo[4,5-f]isoquinoline) failed when bromine-thiocyanation of amino precursors led to incorrect thiocyano group placement, preventing cyclization . For [5,4-g], the spatial arrangement of reactive sites (C-5 and C-4 positions) complicates intramolecular ring closure. Successful strategies for isomers like [4,5-f] involved starting with 5-nitroisoquinoline, followed by regioselective thiocyanation and cyclization under acidic conditions . However, analogous routes for [5,4-g] require precise control over substituent positioning and cyclization agents (e.g., Br₂ vs. K₃Fe(CN)₆) to avoid dethionation or side reactions .

How can regioselectivity issues in cyclization steps be mitigated for thiazolo-fused isoquinolines?

Advanced Methodological Consideration
Regioselectivity in cyclization depends on the electronic and steric environment of the thiocyano precursor. For example, thiazolo[4,5-f]isoquinoline synthesis required switching from bromine in acetic acid (which led to incorrect thiocyano placement) to Jacobson’s method using K₃Fe(CN)₆ in alkaline conditions, enabling controlled oxidative cyclization . Similarly, cyclization of thioamides to thiazolo[5,4-d]thiazoles was optimized using microwave-assisted protocols to enhance reaction efficiency . For [5,4-g], computational modeling of transition states and substituent effects (e.g., electron-withdrawing groups at C-5) could guide precursor design. NMR monitoring of intermediates (e.g., thioureidoisoquinolines) is critical to validate regiochemistry before cyclization .

How do spectroscopic techniques resolve structural ambiguities in thiazolo-isoquinoline derivatives?

Data Analysis & Validation
1H and 13C NMR are pivotal for confirming cyclization patterns. In thiazolo[4,5-f]isoquinolines, the disappearance of δ 11.8–11.9 ppm signals (ArNHCS) and emergence of ortho-coupled doublets (~δ 8.0 ppm) for H-8/H-9 confirm successful cyclization . HMQC and HMBC correlations further validate connectivity, such as distinguishing angular vs. linear fusion . UV spectra provide additional evidence: thiazolo-isoquinolines exhibit λmax shifts (~300–350 nm) due to extended conjugation, with absorption profiles differing between isomers (e.g., [4,5-f] vs. [5,4-c]) . For [5,4-g], comparative spectral databases of synthesized isomers can help assign key peaks during structural elucidation.

What methodologies are used to assess the bioactivity of thiazolo-isoquinoline derivatives?

Application in Medicinal Chemistry
Bioactivity evaluation often involves enzyme inhibition assays and cytotoxicity screening. For example:

  • COX-1/COX-2 Inhibition : Thiazolo[4,5-f]isoquinolines were tested using in vitro cyclooxygenase assays with IC50 calculations to measure anti-inflammatory potential .
  • Cytotoxicity : Thiazolo[5,4-b]quinoline derivatives were evaluated against cancer cell lines (e.g., MCF-7) via MTT assays, with molecular docking to predict DNA-topoisomerase I interactions .
  • Antimicrobial Activity : Isoxazolyl-thiazolo[5,4-d]pyrimidines were screened using agar diffusion methods against bacterial/fungal strains . For [5,4-g], similar protocols can be adapted, with attention to solubility (e.g., DMSO vehicles) and metabolic stability assays.

Why is this compound underexplored in materials science, and what potential applications exist?

Advanced Research Gap
Despite the utility of thiazolo[5,4-d]thiazoles in optoelectronics (e.g., as hole-transport materials in perovskite solar cells ), [5,4-g] remains unexplored due to synthetic barriers. Its fused heterocyclic core could enhance charge transport in organic semiconductors or serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications. For instance, Py₂TTz (thiazolo[5,4-d]thiazole) ligands in MOFs exhibit luminescence and multiple coordination sites . Theoretical studies (DFT) could predict [5,4-g]’s bandgap and HOMO-LUMO alignment for photovoltaic or sensing applications, guiding targeted synthesis efforts.

How can contradictions in synthetic literature for thiazolo-isoquinolines be reconciled?

Data Contradiction Analysis
Discrepancies often arise from reaction conditions or starting material purity. For example, Taurin’s failed synthesis of thiazolo[4,5-f]isoquinoline was later resolved by using 5-nitroisoquinoline instead of 6-aminoisoquinoline, highlighting the need for rigorous precursor characterization . Contradictory cyclization outcomes (e.g., dethionation vs. successful ring closure ) underscore the role of oxidizing agents (Br₂ vs. K₃Fe(CN)₆). Systematic replication studies with controlled variables (temperature, solvent, catalyst) and advanced analytics (LC-MS for intermediate tracking) are essential to resolve such conflicts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.